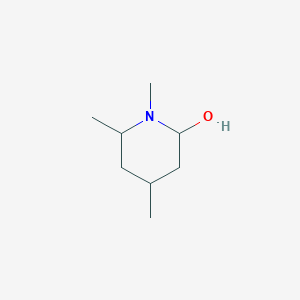

1,4,6-Trimethylpiperidin-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

1,4,6-trimethylpiperidin-2-ol |

InChI |

InChI=1S/C8H17NO/c1-6-4-7(2)9(3)8(10)5-6/h6-8,10H,4-5H2,1-3H3 |

InChI Key |

LHHMINTWTLCOGI-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(N(C(C1)O)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1,4,6 Trimethylpiperidin 2 Ol

Retrosynthetic Analysis and Key Disconnections for the 1,4,6-Trimethylpiperidin-2-ol Core

A retrosynthetic analysis of 1,4,6-trimethylpiperidin-2-ol reveals several logical bond disconnections to simplify the structure into more accessible starting materials. The most prominent feature of the target molecule is the cyclic hemiaminal (or carbinolamine) functionality at the C-2 position. This structure is often in equilibrium with its open-chain amino-aldehyde form. Therefore, a primary disconnection is across the C2-N1 bond, leading to the acyclic precursor, 5-(methylamino)-3,5-dimethylhexanal (A) .

Another powerful retrosynthetic strategy involves functional group interconversion. The hemiaminal can be seen as a partially reduced lactam. This leads to the disconnection of the C2-O bond and the addition of a carbonyl group, identifying 1,4,6-trimethylpiperidin-2-one (B) as a key intermediate precursor. This lactam is a more stable synthetic target compared to the hemiaminal itself.

Further disconnections of the lactam precursor (B) can be envisioned. A standard amide disconnection across the N1-C2 bond points towards 5-(methylamino)-3-methylhexanoic acid (C) or its corresponding ester. Alternatively, a disconnection based on a conjugate addition-cyclization strategy breaks the N1-C6 and C4-C5 bonds, suggesting simpler precursors like a β-unsaturated ester and a primary amine.

These key disconnections are illustrated in the figure below and form the basis for the synthetic strategies discussed in the following sections.

Figure 1: Key retrosynthetic disconnections for 1,4,6-Trimethylpiperidin-2-ol, highlighting the acyclic amino-aldehyde (A) and the cyclic lactam (B) as primary synthetic targets.

Figure 1: Key retrosynthetic disconnections for 1,4,6-Trimethylpiperidin-2-ol, highlighting the acyclic amino-aldehyde (A) and the cyclic lactam (B) as primary synthetic targets.De Novo Synthesis Approaches to the Piperidine (B6355638) Ring System

De novo synthesis involves constructing the piperidine ring from acyclic precursors. This approach offers flexibility in introducing substituents but requires careful control of regioselectivity and stereoselectivity.

Several cyclization strategies are employed for piperidine synthesis and could be adapted for 1,4,6-trimethylpiperidin-2-ol. mdpi.com

Reductive Amination of 1,5-Diketones: A potential route involves the cyclization of a 1,5-dicarbonyl compound with a primary amine. For the target molecule, this would involve the reaction of 3,5-dimethylhexane-1,5-dial with methylamine (B109427), followed by reduction. This approach, however, relies on a challenging synthesis of the dialdehyde (B1249045) precursor. A related biosynthesis-inspired pathway uses a transamination-imine reduction cascade on polyketide-derived 1,5-diketones to form piperidine structures. sjtu.edu.cn

Intramolecular Cyclization of Amino Alkenes/Aldehydes: The intramolecular cyclization of an unsaturated amine is a common method. mdpi.com For instance, the reductive cyclization of an amino acetal, formed from a nitro-Mannich reaction, can produce highly substituted piperidines with good diastereoselective control. mdpi.com Similarly, radical-mediated cyclization of linear amino-aldehydes has been shown to be effective for producing piperidines. mdpi.com

Aza-Diels-Alder Reaction: The [4+2] cycloaddition between an imine (dienophile) and a diene is a powerful tool for constructing six-membered nitrogen heterocycles. acs.orgrsc.org A hypothetical aza-Diels-Alder reaction to form the core of the target molecule could involve the reaction of an N-methyl imine with a substituted 1,3-diene. The regioselectivity and stereoselectivity of this reaction would be critical and often require the use of Lewis acid or organocatalysts. rsc.orgx-mol.com

The introduction of a hydroxyl group specifically at the C-2 position of a piperidine ring forms a cyclic hemiaminal, a structure that is often a transient intermediate. Direct hydroxylation at this position on a pre-formed piperidine ring is challenging. A more viable strategy is to carry the oxygen functionality through the cyclization process.

One approach is the cyclization of an amino-aldehyde, such as 5-(methylamino)-3,5-dimethylhexanal , where the aldehyde carbonyl becomes the hydroxyl group of the hemiaminal upon ring closure. mdpi.com

However, the most common and reliable method for generating a piperidin-2-ol is through the partial reduction of the corresponding piperidin-2-one (a lactam). This method is discussed in detail in section 2.3.1, as it represents a transformation of a stable precursor rather than a de novo construction in the traditional sense. The synthesis of 3-hydroxy-2-piperidinone derivatives has also been achieved via palladium-catalyzed deconstructive amination of bridged δ-lactam-γ-lactones, highlighting a modular approach to α-hydroxylated lactams. nih.gov

Controlling the stereochemistry of the three methyl groups is a significant challenge in the synthesis of 1,4,6-trimethylpiperidin-2-ol. The relative and absolute configurations at the C-4 and C-6 stereocenters must be precisely managed. The N-methylation at the 1-position does not create a stereocenter.

Several strategies can be employed to achieve stereocontrol:

Substrate Control: Starting with enantiomerically pure precursors can dictate the stereochemistry of the final product. For example, using a chiral amine derived from a natural source in a cyclization reaction can set the stereocenter at C-6, which can then influence the stereochemical outcome at C-4 during ring formation.

Catalyst Control: Asymmetric catalysis is a powerful tool for stereoselective synthesis. Chiral catalysts, such as those based on rhodium or palladium, can be used in cyclization reactions like intramolecular hydroamination or aza-Heck cyclizations to induce high levels of enantioselectivity and diastereoselectivity. mdpi.comacs.org

Diastereoselective Cyclizations: In intramolecular reactions, the existing stereocenters in the acyclic precursor can direct the formation of new stereocenters. For example, in the reductive cyclization of amino acetals, the stereochemistry established in the initial Mannich reaction is retained during the ring-closing step. mdpi.com Visible-light-driven radical silylative cyclization of aza-1,6-dienes has also been shown to produce densely functionalized piperidines with varying degrees of diastereoselectivity. nih.gov

Synthesis via Transformation of Precursors

The transformation of a pre-existing heterocyclic core is often a more direct route to the final target. For 1,4,6-trimethylpiperidin-2-ol, the most logical precursor is the corresponding lactam.

The partial reduction of a lactam to a cyclic hemiaminal is a well-established transformation, although it requires careful selection of reagents and conditions to prevent over-reduction to the corresponding amine. The key precursor for this route is 1,4,6-trimethylpiperidin-2-one .

Synthesis of the Piperidinone Precursor: The synthesis of substituted 2-piperidones can be achieved through various methods. A plausible route to 1,4,6-trimethylpiperidin-2-one would be the cyclization of an open-chain amino acid or ester. For instance, the intramolecular cyclization of an ester of 5-(methylamino)-3-methylhexanoic acid could yield the desired lactam. Such amino esters can be prepared via Michael addition of methylamine to an α,β-unsaturated ester like ethyl 3-methylhex-4-enoate.

Reduction to the Piperidin-2-ol: The reduction of the lactam carbonyl to the hemiaminal hydroxyl is typically performed with sterically hindered metal hydrides at low temperatures. These conditions favor the formation of the tetrahedral intermediate which, upon aqueous workup, yields the hemiaminal rather than undergoing complete reduction.

| Reducing Agent | Typical Conditions | Outcome | Comments |

| Sodium borohydride (B1222165) (NaBH₄) | MeOH, rt | No reaction or slow reduction | Generally not reactive enough for lactams. |

| Lithium aluminum hydride (LiAlH₄) | THF, reflux | Full reduction to piperidine | Highly reactive, leads to the corresponding diamine or cyclic amine. dtic.mil |

| Diisobutylaluminum hydride (DIBAL-H) | Toluene or CH₂Cl₂, -78 °C | Partial reduction to hemiaminal | The reagent of choice for this transformation. Low temperature is crucial. |

| Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) | Toluene, low temp. | Partial or full reduction | Reactivity can be tuned by temperature, but may lead to over-reduction. |

| Lithium tri-tert-butoxyaluminum hydride (L-Selectride®) | THF, low temp. | Partial reduction to hemiaminal | A bulky, less reactive alternative to LiAlH₄, often providing better selectivity. |

This table presents common reducing agents for lactams and their general reactivity.

The use of DIBAL-H at -78 °C is the most promising method for converting 1,4,6-trimethylpiperidin-2-one into 1,4,6-trimethylpiperidin-2-ol. The reaction must be carefully monitored and quenched at low temperature to isolate the desired hemiaminal product.

Conversion from Pyridine (B92270) Derivatives

The synthesis of polysubstituted piperidines often begins with correspondingly substituted pyridine precursors due to their commercial availability and versatile reactivity. The conversion of a pyridine to a piperidine involves the reduction of the aromatic ring, which can be achieved through various catalytic hydrogenation methods. For the synthesis of 1,4,6-trimethylpiperidin-2-ol, a logical starting point would be 2,4,6-trimethylpyridine (B116444).

The preparation of 2,4,6-trimethylpyridine itself can be accomplished through various means, including a method that involves the reaction of 2,4,6-trimethylpyridine with an industrial ethanol (B145695) solvent and concentrated sulfuric acid to form crystals, which are subsequently purified. google.com Another approach describes the one-pot solvent-free synthesis of 2,4,6-triaryl pyridines using a solid acid catalyst, which highlights the general accessibility of substituted pyridines. researchgate.net

Once the 2,4,6-trimethylpyridine precursor is obtained, the subsequent steps would involve N-methylation followed by partial reduction of the pyridine ring to introduce the hydroxyl group at the 2-position. This transformation is not trivial and would require careful control of reaction conditions to achieve the desired regioselectivity and prevent over-reduction to the fully saturated piperidine.

Enantioselective and Diastereoselective Synthesis of 1,4,6-Trimethylpiperidin-2-ol

The presence of multiple stereocenters in 1,4,6-trimethylpiperidin-2-ol necessitates the use of stereoselective synthetic methods to control the relative and absolute configuration of the final product. While specific literature on the enantioselective and diastereoselective synthesis of this exact compound is limited, general strategies for related substituted piperidines can provide valuable insights.

For instance, a diastereoselective strategy has been developed for the synthesis of (2S,4S)-2-methylpiperidin-4-ol and the hydrochloride salt of (2R,4R,6S)-4-hydroxy-6-methylpiperidine-2-carboxylic acid. nih.gov This approach utilizes chiral β-enaminoesters derived from (R)-(−)-2-phenylglycinol to construct zwitterionic bicyclic oxazolo intermediates, which are then converted to the desired piperidine derivatives with high diastereoselectivity. nih.gov The stereochemical outcome is controlled through the addition of a hydride reagent from the less hindered face of an intermediate. nih.gov

Another powerful method for the diversity-oriented synthesis of 2,4,6-trisubstituted piperidines is Type II Anion Relay Chemistry (ARC). nih.gov This strategy allows for a modular approach to access all possible stereoisomers of a given piperidine scaffold by combining different initiating nucleophiles, bifunctional linchpins, and aziridines. nih.gov Subsequent intramolecular SN2 cyclization, chemoselective removal of dithiane moieties, and carbonyl reductions lead to the desired products. nih.gov

Furthermore, the diastereoselective synthesis of 2,3,6-trisubstituted piperidines has been achieved through a nitro-Mannich reaction followed by a ring-closure condensation. colab.ws Stereocontrol at different positions is accomplished by kinetic protonation, equilibration of a nitro group, and various imine reduction methods. colab.ws These examples demonstrate the array of stereocontrolled methodologies available for the synthesis of complex piperidine structures, which could be adapted for the synthesis of 1,4,6-trimethylpiperidin-2-ol.

Flow Chemistry and Continuous Synthesis Approaches for 1,4,6-Trimethylpiperidin-2-ol

Flow chemistry has emerged as a powerful tool in modern organic synthesis, offering advantages such as enhanced safety, improved reaction efficiency, and scalability. durham.ac.uknih.gov The application of continuous flow processes to the synthesis of piperidine-containing active pharmaceutical ingredients (APIs) has been an area of active research. mdpi.comflinders.edu.au

A multi-step continuous flow process has been developed for the synthesis of a potent δ-opioid receptor agonist, which is an olefinic piperidine derivative. durham.ac.uk This process utilizes a sequence of microreactors and in-line purification with solid-supported scavengers to deliver the final product in high purity. durham.ac.uk Such a setup could be envisioned for the synthesis of 1,4,6-trimethylpiperidin-2-ol, where each reaction step, from the modification of the pyridine precursor to the final reduction and functionalization, is performed in a continuous manner.

The advantages of flow chemistry include precise control over reaction parameters such as temperature and residence time, which is particularly beneficial for reactions involving unstable intermediates or exothermic transformations. thieme-connect.de The integration of in-line analytical techniques can allow for real-time monitoring and optimization of the reaction conditions. flinders.edu.au The development of a continuous flow synthesis of 1,4,6-trimethylpiperidin-2-ol would represent a significant advancement, enabling a more efficient and sustainable production of this complex molecule.

Synthesis of Deuterated and Isotopically Labeled Analogues for Mechanistic Studies

The synthesis of deuterated and other isotopically labeled analogues of a target molecule is crucial for a variety of studies, including the elucidation of reaction mechanisms, metabolic profiling, and as internal standards in quantitative analytical methods. While no specific reports on the synthesis of deuterated 1,4,6-trimethylpiperidin-2-ol were found, general methods for deuterium (B1214612) labeling can be considered.

For example, methods have been developed for the preparation of deuterium-labeled analogs of biotransformation products of 2,4,6-trinitrotoluene. nih.gov These syntheses often require modifications of existing protocols for the protiated compounds to be suitable for the introduction of deuterium. nih.gov

In the context of 1,4,6-trimethylpiperidin-2-ol, deuterium could be introduced at various positions. For instance, the use of a deuterated reducing agent, such as sodium borodeuteride (NaBD4), during the reduction of a carbonyl precursor would lead to a deuterium atom at the hydroxyl-bearing carbon. Alternatively, deuterated starting materials, such as deuterated methylating agents, could be used to label the methyl groups. The resulting labeled compounds would be invaluable tools for detailed mechanistic and spectroscopic studies.

Structural Elucidation and Stereochemical Characterization of 1,4,6 Trimethylpiperidin 2 Ol

Conformational Analysis of the Piperidine (B6355638) Ring

The piperidine ring, a saturated six-membered heterocycle, predominantly adopts a chair conformation to minimize angular and torsional strain. The presence of substituents, such as the three methyl groups and the hydroxyl group in 1,4,6-trimethylpiperidin-2-ol, introduces complex conformational preferences.

Preferred Chair and Boat Conformations

Like cyclohexane, the piperidine ring exists in a dynamic equilibrium between two primary chair conformations, along with higher-energy twist-boat and boat conformations. The chair conformer is significantly more stable due to its staggered arrangement of bonds, which minimizes torsional strain. The boat conformation suffers from eclipsing interactions and a flagpole interaction between the substituents at the 1- and 4-positions, rendering it energetically unfavorable. The twist-boat is an intermediate conformation between the chair and boat forms. For N-methyl piperidine, the energy difference between the chair and twist conformers has been a subject of study. rsc.org

Influence of Methyl Substituents on Ring Conformation

Substituents on the piperidine ring can occupy either axial or equatorial positions. Generally, bulky substituents favor the equatorial position to avoid 1,3-diaxial interactions, which are steric clashes with other axial substituents. In the case of 1,4,6-trimethylpiperidin-2-ol, the conformational equilibrium will be dictated by the energetic cost of placing each of the four substituents in an axial position.

The conformational free energy difference (-ΔG°) for a methyl group on a piperidine ring is a key parameter. For instance, in 4-methylpiperidine, the equatorial preference of the methyl group has a -ΔG° of approximately 1.93 kcal/mol. rsc.org The N-methyl group also has a distinct conformational preference. In N-methylpiperidine, the equatorial conformer is generally favored.

The relative orientation of the methyl groups (cis or trans) will determine which chair conformation is more stable. A conformation that allows the maximum number of methyl groups to occupy equatorial positions will be the most populated. For example, in a hypothetical all-cis-1,4,6-trimethylpiperidin-2-ol, one chair conformer could potentially place three of the four substituents in equatorial positions, while the ring-flipped conformer would force them into more sterically hindered axial positions.

Dynamic Conformational Processes and Energy Barriers

The piperidine ring is not static; it undergoes rapid ring inversion at room temperature, converting between the two chair forms. The energy barrier for this process is influenced by the substituents. For N-methylpiperidine, ultrafast conformational dynamics have been observed, with coherent oscillatory motions occurring on a femtosecond timescale following electronic excitation. rsc.org The enthalpy for the chair to twist reaction in the excited state of N-methyl piperidine has been determined to be 62 meV. rsc.org

The presence of multiple methyl groups in 1,4,6-trimethylpiperidin-2-ol would likely increase the energy barrier to ring inversion compared to piperidine itself, due to the steric hindrance that must be overcome in the transition state.

Stereochemical Aspects of Chiral Centers at the 2-, 4-, and 6-Positions

The presence of substituents at the C2, C4, and C6 positions, in addition to the hydroxyl group at C2, makes 1,4,6-trimethylpiperidin-2-ol a chiral molecule with multiple stereocenters. The exact number of possible stereoisomers depends on the substitution pattern, but with three chiral centers, there can be up to 2³ = 8 stereoisomers (four pairs of enantiomers).

Determination of Relative Stereochemistry

The relative stereochemistry (cis/trans relationships between substituents) is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly by analyzing proton-proton coupling constants (³JHH). The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation.

For instance, a large coupling constant (typically 8-13 Hz) between two vicinal protons on a piperidine ring is indicative of a trans-diaxial relationship (dihedral angle of ~180°). Conversely, smaller coupling constants (1-5 Hz) are observed for axial-equatorial and equatorial-equatorial relationships. By carefully analyzing the coupling patterns of the protons at C2, C3, C4, C5, and C6, the relative orientations of the methyl and hydroxyl groups can be deduced.

The stereoselective synthesis of related 2,6-disubstituted 3-piperidinols has been achieved, yielding specific relative stereochemistries such as 2,3-cis and 2,6-trans. nih.gov Diversity-oriented synthesis strategies have also been developed to access all possible stereoisomers of 2,4,6-trisubstituted piperidines, highlighting the importance of controlling stereochemistry. nih.gov

Table 1: Illustrative ¹H NMR Coupling Constants for Determining Relative Stereochemistry in Substituted Piperidines

| Proton Relationship | Dihedral Angle (approx.) | Typical ³JHH (Hz) | Implied Stereochemistry |

| Hₐₓ-Hₐₓ (trans) | 180° | 8 - 13 | trans-diaxial |

| Hₐₓ-Hₑq (cis) | 60° | 2 - 5 | cis |

| Hₑq-Hₑq (trans) | 60° | 2 - 5 | trans-diequatorial |

This table provides generalized data for substituted piperidines and is not specific to 1,4,6-trimethylpiperidin-2-ol.

Assignment of Absolute Configuration

Determining the absolute configuration (R/S) of each chiral center requires more advanced techniques. Chiral chromatography can be used to separate the enantiomers. The absolute configuration can then be determined by:

X-ray Crystallography: If a suitable single crystal of one of the enantiomers (often as a salt with a chiral acid or base) can be obtained, X-ray diffraction analysis can provide an unambiguous determination of the absolute stereochemistry.

Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD): These spectroscopic techniques measure the differential absorption of left and right circularly polarized light and can be used to assign the absolute configuration by comparing experimental spectra with those predicted from quantum chemical calculations.

Asymmetric Synthesis: Synthesizing the molecule from a starting material of known absolute configuration can establish the stereochemistry of the final product. The synthesis of all four stereoisomers of related compounds has been used to determine the absolute stereochemistry of natural products. nih.gov

Diastereomer and Enantiomer Interconversion Mechanisms

A critical aspect of understanding a chiral molecule like 1,4,6-trimethylpiperidin-2-ol lies in the study of its stereoisomers—specifically, its diastereomers and enantiomers—and the mechanisms by which they might interconvert. The structure of 1,4,6-trimethylpiperidin-2-ol possesses multiple stereocenters at carbons 2, 4, and 6, which gives rise to the possibility of several stereoisomers.

The interconversion between these stereoisomers would likely involve chemical reactions that break and reform covalent bonds at one or more of the stereocenters, or conformational changes that could, in specific circumstances, lead to the erosion of stereochemical integrity. However, without any published research on this particular compound, any discussion of such mechanisms would be purely speculative and not based on empirical evidence.

Crystal Structure Analysis and Solid-State Conformations

For 1,4,6-trimethylpiperidin-2-ol, no crystallographic data appears to be available in open-access databases. The conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the relative orientations of the three methyl groups and the hydroxyl group are therefore not definitively known from experimental solid-state studies.

While general principles of stereochemistry can be applied to predict likely conformations, a definitive analysis requires empirical data. The lack of such data for 1,4,6-trimethylpiperidin-2-ol means that a detailed discussion of its solid-state structure cannot be provided at this time.

Chemical Reactivity and Derivatization Chemistry of 1,4,6 Trimethylpiperidin 2 Ol

Reactions Involving the Hydroxyl Functional Group

The hydroxyl group at the 2-position is not a simple alcohol. Its proximity to the ring nitrogen significantly influences its chemical behavior, particularly its susceptibility to oxidation and substitution reactions.

Oxidation Reactions to Piperidinones and Related Carbonyls

The cyclic hemiaminal structure of 1,4,6-trimethylpiperidin-2-ol allows for its oxidation to the corresponding lactam, 1,4,6-trimethylpiperidin-2-one. This transformation converts the carbinolamine functionality into a stable amide within the six-membered ring. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction scale.

Commonly used methods for the oxidation of secondary alcohols and hemiaminals are applicable here. While specific studies on 1,4,6-trimethylpiperidin-2-ol are not prevalent, the oxidation of related N-substituted piperidinols is well-documented. For instance, the oxidation of piperidinols is a key step in the synthesis of functionalized piperidones. wikipedia.org The oxidation does not affect the tertiary amine but specifically targets the vulnerable C-OH bond of the hemiaminal.

Table 1: Representative Oxidation Conditions for Hemiaminal to Lactam Conversion

| Oxidizing Agent | Typical Solvent | Temperature | Notes |

|---|---|---|---|

| Chromium(VI) reagents (e.g., PCC, PDC) | Dichloromethane (DCM) | Room Temperature | Standard, reliable methods for alcohol oxidation. |

| Swern Oxidation (oxalyl chloride, DMSO, base) | Dichloromethane (DCM) | -78 °C to Room Temp. | Mild conditions, avoids heavy metals. |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | Mild, selective, and broadly applicable. |

Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon

The hydroxyl group at the C-2 position is an excellent leaving group under acidic conditions. Protonation of the hydroxyl group followed by elimination of a water molecule generates a highly electrophilic, resonance-stabilized N-alkyl-Δ²-piperidinium ion (an endocyclic N-alkyliminium ion). nih.gov This reactive intermediate is readily attacked by a wide range of nucleophiles at the C-2 position. arkat-usa.orgic.ac.uk

This two-step sequence, involving the in situ formation of the iminium ion followed by nucleophilic addition, is a powerful method for C-C and C-heteroatom bond formation at the carbon adjacent to the nitrogen atom. nih.govusm.edursc.org The reaction is versatile, allowing for the introduction of various substituents.

Table 2: Examples of Nucleophilic Substitution via Iminium Ion Intermediate

| Nucleophile | Reagent Source | Product Type |

|---|---|---|

| Cyanide | KCN, NaCN, or TMSCN | 2-Cyano-1,4,6-trimethylpiperidine |

| Organometallics | Grignard Reagents (R-MgBr), Organolithiums (R-Li) | 2-Alkyl/Aryl-1,4,6-trimethylpiperidine |

| Hydride | Sodium Borohydride (B1222165) (NaBH₄), Sodium Cyanoborohydride (NaBH₃CN) | 1,4,6-Trimethylpiperidine (reduction of the hydroxyl) |

Formation of Ethers, Esters, and Other Derivatives

The hydroxyl group of 1,4,6-trimethylpiperidin-2-ol can be derivatized to form ethers and esters, although the hemiaminal nature of the substrate requires careful selection of reaction conditions to avoid the competing elimination-addition pathway.

Esterification: Standard esterification methods are applicable. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, can be used. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com To drive the equilibrium towards the product, an excess of the carboxylic acid or removal of water is typically employed. chemguide.co.uk A milder and often more efficient method is the Steglich esterification, which uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org This method is effective even for sterically demanding alcohols and acids. organic-chemistry.org

Etherification: Formation of ethers is more challenging due to the lability of the C2-OH bond in acidic media. However, under basic conditions, such as the Williamson ether synthesis (deprotonation with a strong base like NaH followed by reaction with an alkyl halide), ether formation can be achieved. Another powerful method for forming ethers under mild, neutral conditions is the Mitsunobu reaction, which involves reacting the alcohol with triphenylphosphine (B44618) and a dialkyl azodicarboxylate in the presence of a suitable nucleophile (in this case, another alcohol). acs.org

Transformations at the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom in 1,4,6-trimethylpiperidin-2-ol is a tertiary amine, which dictates its reactivity. It is nucleophilic and basic, but it cannot undergo reactions typical of primary or secondary amines.

N-Alkylation and N-Acylation Reactions

As 1,4,6-trimethylpiperidin-2-ol contains a tertiary N-methylated nitrogen, it cannot undergo further N-alkylation or N-acylation reactions. These reactions are characteristic of primary and secondary amines, which possess a hydrogen atom on the nitrogen that can be substituted.

For a related precursor compound, such as 4,6-dimethylpiperidin-2-ol (a secondary amine), N-acylation would be a feasible transformation. This could be achieved using standard acylating agents like acyl chlorides or acid anhydrides in the presence of a base to neutralize the acid byproduct. google.comarkat-usa.orgresearchgate.net

Quaternization and Amine Oxide Formation

Quaternization: The tertiary nitrogen atom of 1,4,6-trimethylpiperidin-2-ol can act as a nucleophile and react with alkyl halides to form a quaternary ammonium (B1175870) salt. This is a classic SN2 reaction where the nitrogen attacks the electrophilic carbon of the alkyl halide. researchgate.net The most common reagents for this transformation are simple alkyl halides like methyl iodide or benzyl (B1604629) bromide. mostwiedzy.plmdpi.com The resulting quaternary salt has a permanent positive charge, which significantly alters the physical properties of the molecule, such as its solubility.

Amine Oxide Formation: The lone pair of electrons on the tertiary nitrogen can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), or sodium percarbonate. researchgate.netorganic-chemistry.orgnih.gov The resulting N-oxide introduces a highly polar N⁺-O⁻ bond, which can act as a hydrogen bond acceptor and may serve as a prodrug form in medicinal chemistry applications. nih.govgoogle.comgoogle.com

Reactivity of the Alkyl Substituents

Functionalization of Methyl Groups

Direct functionalization of the methyl groups on the piperidine ring is a challenging transformation that typically requires harsh reaction conditions or specific activation strategies. The methyl groups at the C4 and C6 positions are C(sp³)–H bonds that are generally unreactive. The N-methyl group (at position 1) is also relatively inert, though it can participate in certain reactions.

No specific methods for the functionalization of the methyl groups of 1,4,6-trimethylpiperidin-2-ol have been reported. However, general strategies for the functionalization of methyl groups on heterocyclic systems could theoretically be applied. These might include radical-based halogenation or oxidation, though selectivity between the three methyl groups would be a significant challenge. The presence of the nitrogen atom and the hydroxyl group could further complicate such reactions.

Ring Expansion and Contraction Reactions

Ring expansion and contraction reactions are powerful tools for modifying cyclic scaffolds. For piperidine derivatives, these transformations can lead to the formation of larger or smaller heterocyclic rings, such as azepanes or pyrrolidines.

There is no available literature describing ring expansion or contraction reactions specifically for 1,4,6-trimethylpiperidin-2-ol. In a general context, ring expansion of piperidines can be achieved through various methods, including the Tiffeneau-Demjanov rearrangement or related processes involving the formation of a carbocation adjacent to the ring. For instance, the conversion of a 2-aminomethylpiperidine derivative to a hydroazepine can be envisioned. Ring contraction of piperidines is less common but can be induced under specific conditions, such as photochemical rearrangements. nih.gov For example, a photomediated ring contraction of α-acylated piperidines to the corresponding substituted cyclopentanes has been reported. nih.gov The applicability of such methods to 1,4,6-trimethylpiperidin-2-ol would depend on the successful introduction of appropriate functional groups to trigger the desired rearrangement.

Regioselective and Stereoselective Functionalization Strategies

The selective functionalization of the piperidine ring in the presence of multiple substituents is a key challenge in the synthesis of complex nitrogen-containing molecules. The regioselectivity and stereoselectivity of such reactions are governed by the interplay of steric and electronic effects of the existing substituents.

Specific regioselective or stereoselective functionalization strategies for 1,4,6-trimethylpiperidin-2-ol have not been documented. However, extensive research on the functionalization of other substituted piperidines provides a framework for potential approaches. nih.govresearchgate.net For instance, C-H activation has emerged as a powerful tool for the direct functionalization of piperidine rings. The regioselectivity of these reactions can often be controlled by the choice of catalyst and directing groups. nih.gov For a molecule like 1,4,6-trimethylpiperidin-2-ol, the existing substituents would direct incoming reagents to specific positions. The stereochemical outcome of reactions would be influenced by the pre-existing stereocenters at C2, C4, and C6, potentially leading to diastereoselective transformations.

Table 1: General Strategies for Regioselective Functionalization of Piperidines

| Position | General Strategy | Potential Outcome on an Analogous Scaffold |

| C2 | Directed metalation-trapping | Introduction of various electrophiles adjacent to the nitrogen. |

| C3 | C-H activation with a suitable directing group | Arylation, alkylation, or amination at the C3 position. |

| C4 | C-H activation, potentially guided by steric hindrance | Functionalization at the less sterically hindered C4 position. |

Utilization in Heterocyclic Annulation and Scaffold Diversification

Piperidine derivatives are valuable building blocks for the construction of more complex fused and spirocyclic heterocyclic systems. Annulation reactions, where a new ring is fused onto the existing piperidine core, and other scaffold diversification strategies are crucial for exploring new chemical space in drug discovery.

There are no published examples of 1,4,6-trimethylpiperidin-2-ol being used in heterocyclic annulation or scaffold diversification. In principle, the functional groups present in 1,4,6-trimethylpiperidin-2-ol could be exploited for such purposes. The secondary amine and the hydroxyl group could participate in cyclization reactions to form bicyclic structures. For example, intramolecular cyclization could lead to the formation of oxazolo- or pyrazino-fused piperidine systems, depending on the nature of the reaction partner. The development of diversity-oriented synthesis strategies often relies on the modular assembly of complex scaffolds from simpler building blocks. nih.gov While not specifically demonstrated for 1,4,6-trimethylpiperidin-2-ol, the general principles of scaffold diversification suggest that it could serve as a starting point for the generation of a library of related, but structurally diverse, molecules. nih.gov

Table 2: Potential Scaffold Diversification based on a 1,4,6-Trimethylpiperidin-2-ol Core

| Reaction Type | Potential Product Scaffold |

| Intramolecular Cyclization | Oxazolo[3,4-a]piperidines |

| Pictet-Spengler Reaction | Tetrahydro-β-carboline analogs |

| Multi-component Reactions | Highly substituted piperidine derivatives |

Computational and Theoretical Investigations of 1,4,6 Trimethylpiperidin 2 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a cornerstone for understanding the intrinsic properties of a molecule like 1,4,6-trimethylpiperidin-2-ol. jksus.orgyoutube.com These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Detailed Research Findings: For a molecule such as 1,4,6-trimethylpiperidin-2-ol, DFT calculations with functionals like B3LYP or M11L, combined with a suitable basis set (e.g., 6-311++G**), would be used to optimize the molecular geometry. jksus.orgnih.gov The absence of imaginary frequencies in the subsequent vibrational analysis would confirm the structure as a true energy minimum. jksus.org

Key energetic and electronic properties that would be calculated include:

Heat of Formation: This value provides insight into the thermodynamic stability of the molecule. nih.gov

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding the molecule's reactivity. The energy of the HOMO relates to its electron-donating ability, while the LUMO's energy relates to its electron-accepting ability. The HOMO-LUMO gap indicates the molecule's chemical stability and reactivity. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. nih.gov It identifies electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites, which are key to predicting intermolecular interactions. jksus.orgnih.gov

Studies on substituted piperazines and piperidines have successfully used these methods to correlate electronic properties with reactivity and stability. For instance, calculations on disubstituted piperazines have shown how different functional groups impact pKa and carbamate (B1207046) stability, which is relevant for applications like carbon dioxide capture. nih.govwur.nl Similarly, DFT was used to validate the geometry and analyze the electronic properties of a synthesized 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine. nih.gov

Table 1: Illustrative Calculated Electronic Properties for 1,4,6-Trimethylpiperidin-2-ol Isomers

This table presents hypothetical data that would be generated from DFT calculations to compare different stereoisomers of the compound.

| Property | Isomer A (equatorial methyls) | Isomer B (axial methyls) | Unit |

| Total Energy | -30955 | -30953 | eV |

| HOMO Energy | -6.5 | -6.7 | eV |

| LUMO Energy | 1.2 | 1.1 | eV |

| HOMO-LUMO Gap | 7.7 | 7.8 | eV |

| Dipole Moment | 1.8 | 2.1 | Debye |

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

Molecular Dynamics (MD) simulations are employed to study the movement of atoms and molecules over time. For 1,4,6-trimethylpiperidin-2-ol, MD would reveal its conformational flexibility and the influence of its environment, such as a solvent.

Detailed Research Findings: An MD simulation would begin with a quantum-mechanically optimized structure. The molecule would be placed in a simulated box of solvent (e.g., water), and the forces on each atom would be calculated using a classical force field. By integrating Newton's equations of motion, the trajectory of each atom can be tracked over a set period, often nanoseconds. researchgate.net

Analysis of the MD trajectory for 1,4,6-trimethylpiperidin-2-ol would provide insights into:

Conformational Preferences: The piperidine (B6355638) ring is known to adopt chair conformations. wikipedia.org MD simulations would quantify the equilibrium between the axial and equatorial positions of the methyl and hydroxyl substituents, including the energy barrier for ring inversion. wikipedia.org For the parent piperidine, the equatorial N-H conformer is more stable. wikipedia.org In N-methylpiperidine, the equatorial preference is even more pronounced. wikipedia.org

Solvent Effects: The simulations would show how solvent molecules arrange around the solute, forming hydrogen bonds with the hydroxyl and amine groups. This solvation shell influences the conformational stability and reactivity of the molecule. The polarizable continuum model (PCM) is an alternative, implicit method to account for solvent effects in calculations. youtube.com

A recent study on fluorine-substituted piperidine derivatives utilized 100 ns MD simulations to explore their conformational behavior, hydrogen bonding, and solvent-accessible surface area, linking these dynamic properties to their potential as enzyme inhibitors. researchgate.net

Theoretical Studies on Reaction Mechanisms and Transition States of Synthetic Pathways

Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions, including the synthesis of piperidine derivatives. Such studies calculate the energies of reactants, products, intermediates, and, crucially, transition states.

Detailed Research Findings: The synthesis of a substituted piperidine like 1,4,6-trimethylpiperidin-2-ol could proceed through various routes, such as the catalytic hydrogenation of a corresponding pyridine (B92270) derivative or an aza-Diels-Alder reaction. nih.govacs.org

Theoretical investigation of a potential synthetic pathway would involve:

Mapping the Potential Energy Surface: DFT calculations would be used to locate the structures of all stationary points along the reaction coordinate.

Identifying the Transition State (TS): The TS is the highest energy point on the lowest energy path from reactants to products. It is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Calculating the Activation Energy: The energy difference between the reactants and the transition state determines the reaction rate. A lower activation energy implies a faster reaction.

For example, theoretical studies on the dehydrogenation of substituted piperidines for hydrogen storage have used calculations to identify which structural features lower the reaction enthalpy. rsc.org In another case, the mechanism of an aza-Diels-Alder reaction to form piperidine rings was explored using DFT to compute the transition structures. acs.org These studies help chemists understand why certain reactions are favored and how to optimize conditions for higher yields. acs.org

Table 2: Hypothetical Energy Profile for a Key Step in a Synthetic Pathway

This table illustrates the kind of data generated to understand the feasibility of a proposed reaction step.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +21.5 |

| Intermediate | -5.2 |

| Products | -15.8 |

Prediction of Spectroscopic Signatures (e.g., NMR chemical shifts, IR vibrational modes)

Computational methods can predict various spectroscopic properties of a molecule before it is synthesized or to help interpret experimental data.

Detailed Research Findings:

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. youtube.comnmrdb.org The GIAO (Gauge-Including Atomic Orbital) method, often used with DFT functionals like PBE0 or ωB97xD, is highly effective for this purpose. nih.gov By calculating the magnetic shielding of each nucleus, one can predict its chemical shift. Comparing predicted spectra for different possible isomers of 1,4,6-trimethylpiperidin-2-ol with experimental data would be a powerful way to confirm its structure. nih.gov Studies have shown that very good results can be obtained even with modest basis sets, and linear regression analysis can correct for systematic errors. nih.gov

IR Spectroscopy: The vibrational frequencies and intensities calculated via quantum chemistry correspond to the peaks in an infrared (IR) spectrum. Each vibrational mode can be animated to understand the specific atomic motions (e.g., C-H stretch, O-H bend) responsible for each peak. This is invaluable for identifying the functional groups present in the molecule.

A study on 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine used DFT to validate its structure, which was also characterized by ¹H NMR, ¹³C NMR, and FTIR spectroscopy. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Molecular Interactions (focused on theoretical binding models)

QSAR is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity.

Detailed Research Findings: While no QSAR studies on 1,4,6-trimethylpiperidin-2-ol exist, the methodology is widely applied to piperidine-containing molecules. nih.govresearchgate.net A theoretical QSAR study would involve:

Dataset Generation: A virtual library of analogs of 1,4,6-trimethylpiperidin-2-ol would be created by systematically modifying its substituents.

Descriptor Calculation: For each analog, a set of molecular descriptors would be calculated. These descriptors quantify various electronic, steric, and hydrophobic properties. researchgate.net

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical model that correlates the descriptors with a predicted biological activity (e.g., binding affinity to a theoretical protein target). researchgate.netresearchgate.net

Model Validation: The model's predictive power is rigorously tested using statistical cross-validation and external test sets. nih.gov

For instance, QSAR models have been developed for piperidine analogs targeting bacterial efflux pumps and for tricyclic piperidine derivatives acting as antipsychotic drugs. nih.govresearchgate.net These models provide crucial insights into the key structural features that influence biological activity, guiding the rational design of more potent molecules. researchgate.net A 3D-QSAR study on piperidine-3-carboxamide derivatives helped explain the structural requirements for their anti-melanoma activity. nih.gov

Chemoinformatic Analysis for Analog Discovery and Chemical Space Exploration

Chemoinformatics provides the tools to analyze large collections of chemical compounds and explore the vastness of "chemical space" to find novel molecules with desired properties. researchgate.netrsc.org

Detailed Research Findings: For 1,4,6-trimethylpiperidin-2-ol, a chemoinformatic analysis would begin by using its structure as a seed for similarity and substructure searches in large chemical databases (like PubChem or ChEMBL). This would identify commercially available or previously synthesized analogs.

Furthermore, the "chemical space" occupied by piperidine derivatives can be mapped and analyzed. nih.gov This involves:

Dimensionality Reduction: Techniques like Principal Component Analysis (PCA) are used to project the high-dimensional space of molecular descriptors onto a 2D or 3D map. researchgate.net This allows for visualization of the diversity and coverage of a library of compounds.

Fragment-Based Analysis: The piperidine scaffold itself is a "3D fragment" that is of great interest in drug discovery because it provides a non-flat molecular shape. nih.govwhiterose.ac.uk Studies have focused on synthesizing libraries of substituted piperidines to explore this 3D chemical space, moving away from the predominantly flat molecules often found in screening collections. nih.govwhiterose.ac.uk

Analog Discovery: By analyzing the chemical space around 1,4,6-trimethylpiperidin-2-ol, researchers can identify synthetically accessible analogs with diverse properties, potentially leading to the discovery of molecules with novel biological activities. This exploration is crucial for building diverse compound libraries for high-throughput screening.

Biosynthesis and Natural Occurrence of Piperidine Alkaloids Relevance to 1,4,6 Trimethylpiperidin 2 Ol

Identification of Natural Sources for Piperidine (B6355638) Derivatives

Piperidine and its derivatives are widespread in the plant and animal kingdoms. researchgate.netnih.gov These compounds contribute to the flavors of common spices and the toxicity of poisonous plants. nih.govmycollegevcampus.com While direct natural sources of 1,4,6-trimethylpiperidin-2-ol have not been identified in the current body of scientific literature, the study of analogous compounds provides a basis for understanding its potential ecological context.

The piperidine nucleus is a common feature in numerous alkaloids isolated from various natural sources. nih.gov For instance, piperine, the compound responsible for the pungency of black pepper (Piper nigrum), is a well-known piperidine derivative. nih.govmycollegevcampus.com Other notable examples include coniine from poison hemlock (Conium maculatum), a potent neurotoxin, and various alkaloids found in the family Pinaceae (pines and spruces). nih.govwikipedia.org

The following interactive table summarizes some natural sources of piperidine derivatives, highlighting the diversity of organisms that produce these compounds.

| Piperidine Derivative | Natural Source | Family |

| Piperine | Black Pepper (Piper nigrum) | Piperaceae |

| Coniine | Poison Hemlock (Conium maculatum) | Apiaceae |

| Anabasine | Tree Tobacco (Nicotiana glauca) | Solanaceae |

| Lobeline | Indian Tobacco (Lobelia inflata) | Campanulaceae |

| Solenopsin | Fire Ants (Solenopsis species) | Formicidae |

| Pinidinone | Pine and Spruce species (Pinus, Picea) | Pinaceae |

| 1-Deoxynojirimycin | White Mulberry (Morus alba) | Moraceae |

This table presents a selection of naturally occurring piperidine derivatives and their sources. The presence of 1,4,6-Trimethylpiperidin-2-ol in nature has not been definitively established.

Proposed Biosynthetic Pathways Leading to Piperidine Alkaloids

The biosynthesis of the piperidine ring in nature predominantly starts from the amino acid L-lysine. nih.gov While a specific pathway for 1,4,6-trimethylpiperidin-2-ol is not documented, the general biosynthetic route for piperidine alkaloids provides a strong hypothetical framework for its formation.

The initial step in the biosynthesis of many piperidine alkaloids involves the decarboxylation of L-lysine to form cadaverine (B124047). nih.gov This reaction is catalyzed by the enzyme lysine (B10760008) decarboxylase. Subsequently, cadaverine undergoes oxidative deamination, a reaction often mediated by a diamine oxidase, to yield 5-aminopentanal. This amino-aldehyde can then spontaneously cyclize to form the imine Δ¹-piperideine. The reduction of this imine leads to the formation of the basic piperidine ring.

The substitution pattern of 1,4,6-trimethylpiperidin-2-ol, with methyl groups at positions 1, 4, and 6, and a hydroxyl group at position 2, suggests further enzymatic modifications of a piperidine precursor. Methylation reactions in alkaloid biosynthesis are typically carried out by methyltransferase enzymes, utilizing S-adenosyl methionine (SAM) as a methyl donor. researchgate.net The N-methyl group at position 1 could be introduced through the action of an N-methyltransferase on the piperidine ring. The C-methyl groups at positions 4 and 6 likely arise from the incorporation of acetate (B1210297) or propionate (B1217596) units during the initial cyclization, a mechanism observed in the biosynthesis of some polyketide-derived alkaloids. wikipedia.org

The hydroxyl group at the C-2 position is likely introduced through the action of a hydroxylase, such as a cytochrome P450 monooxygenase. researchgate.net These enzymes are known to catalyze a wide range of oxidative reactions in secondary metabolism, including the hydroxylation of alkaloid skeletons. A plausible biosynthetic route for 2-methylpiperidine, for instance, involves the C-methylation of piperidine by a methyltransferase, followed by hydroxylation by a cytochrome P450 enzyme to yield hydroxylated derivatives. researchgate.net

A hypothetical biosynthetic pathway for 1,4,6-trimethylpiperidin-2-ol could therefore be envisioned as follows:

Formation of a substituted piperidine precursor: This could occur through a modified polyketide synthase pathway incorporating propionate units to introduce the C-4 and C-6 methyl groups.

Cyclization and reduction: The linear precursor would cyclize to form a substituted Δ¹-piperideine intermediate, which is then reduced to the corresponding piperidine.

N-methylation: An N-methyltransferase would catalyze the transfer of a methyl group from SAM to the nitrogen atom of the piperidine ring.

Hydroxylation: A cytochrome P450 monooxygenase would introduce a hydroxyl group at the C-2 position.

Enzymatic Transformations and Biocatalytic Approaches for Analogues

While the natural biosynthesis of 1,4,6-trimethylpiperidin-2-ol remains speculative, the field of biocatalysis offers powerful tools for the synthesis of substituted piperidines, including analogues with similar structural features. nih.govrsc.org Enzymes, with their high chemo-, regio-, and stereoselectivity, are increasingly being used to create complex chiral molecules. nih.govacs.org

Several classes of enzymes have been employed in the synthesis of piperidine derivatives. Imine reductases (IREDs), for example, can asymmetrically reduce cyclic imines to produce chiral piperidines. researchgate.net Transaminases are another important class of enzymes that can be used to introduce amino groups, which can then be cyclized to form the piperidine ring. nih.gov

Recent research has focused on developing chemo-enzymatic cascades, where chemical and enzymatic reactions are combined in a one-pot synthesis to produce highly substituted piperidines. nih.govacs.org For instance, a combination of an amine oxidase and an imine reductase has been used to convert N-substituted tetrahydropyridines into stereodefined 3- and 3,4-substituted piperidines. nih.govacs.org

Lipases have also been utilized in the multicomponent synthesis of piperidines. rsc.org For example, immobilized Candida antarctica lipase (B570770) B (CALB) has been shown to catalyze the reaction of a benzaldehyde, an aniline, and an acetoacetate (B1235776) ester to produce clinically valuable piperidines in high yields. rsc.org

The following interactive table provides examples of enzymes and their applications in the synthesis of piperidine analogues.

| Enzyme Class | Specific Enzyme Example | Reaction Type | Application in Piperidine Synthesis |

| Imine Reductases (IREDs) | IRED from Paenibacillus elgii | Asymmetric reduction of imines | Synthesis of chiral 2-substituted piperidines |

| Transaminases | Transaminase from Halomonas elongata | Asymmetric amination of ketones | Formation of amino precursors for piperidine ring synthesis |

| Lipases | Candida antarctica Lipase B (CALB) | Multicomponent reaction | Synthesis of functionalized piperidines |

| Amine Oxidases | Monoamine Oxidase (MAO-N) | Oxidation of amines | Deracemization of chiral piperidines |

| Hydroxylases | Cytochrome P450 Monooxygenases | Hydroxylation | Introduction of hydroxyl groups onto the piperidine ring |

This table illustrates the versatility of enzymes in the synthesis of a variety of substituted piperidine structures.

Role As a Synthetic Building Block and Chemical Scaffold

Utilization of 1,4,6-Trimethylpiperidin-2-ol in the Synthesis of Complex Organic Molecules

While specific, publicly documented total syntheses employing 1,4,6-trimethylpiperidin-2-ol as a starting material are not extensively reported in peer-reviewed literature, its structural motifs are present in various complex natural products and designed molecules. The general class of 2-hydroxypiperidines serves as a key precursor for the synthesis of piperidine (B6355638) alkaloids and other complex nitrogen-containing natural products. The hydroxyl group at the 2-position is synthetically valuable as it can be oxidized to a lactam, eliminated to form an enamine, or substituted to introduce further molecular complexity. The methyl groups at the 1, 4, and 6 positions influence the stereochemical outcome of reactions and provide steric bulk that can direct the approach of reagents.

Design and Construction of Novel Chemical Libraries Based on the Piperidinol Scaffold

The concept of "privileged scaffolds" highlights core structures that are capable of binding to multiple biological targets. bldpharm.com The piperidine ring is a well-established privileged scaffold in medicinal chemistry. The 1,4,6-trimethylpiperidin-2-ol framework, with its defined stereochemistry and multiple points for diversification, is an ideal candidate for the foundation of novel chemical libraries in a diversity-oriented synthesis (DOS) approach.

In a hypothetical library synthesis based on this scaffold, the hydroxyl group could be subjected to a variety of reactions, such as etherification, esterification, or substitution, to introduce a diverse set of functional groups. The nitrogen atom can be further functionalized, and the methyl groups, while seemingly simple, contribute to the three-dimensional shape of the molecule, which is crucial for biological activity. A DOS strategy would systematically explore the chemical space around this core structure to generate a collection of unique compounds for high-throughput screening.

Table 1: Potential Diversification Points of the 1,4,6-Trimethylpiperidin-2-ol Scaffold

| Position | Functional Group | Potential Modifications | Resulting Functionality |

| C-2 | Hydroxyl | Etherification, Esterification, Glycosylation, Substitution | Ethers, Esters, Glycosides, Alkylated Piperidines |

| N-1 | Methylamino | Demethylation followed by Acylation, Alkylation, Sulfonylation | Amides, Tertiary Amines, Sulfonamides |

| C-4 | Methyl | Oxidation (if possible), Functionalization of an adjacent position | Ketones, Further substituted piperidines |

| C-6 | Methyl | Functionalization of an adjacent position | Further substituted piperidines |

This systematic modification allows for the creation of a library of compounds with varied physicochemical properties, enhancing the probability of identifying molecules with desired biological or material properties.

Precursor in the Development of Advanced Materials and Catalysts (non-drug related)

The utility of piperidine-containing compounds extends beyond medicinal chemistry into the realm of materials science and catalysis. While specific applications of 1,4,6-trimethylpiperidin-2-ol in this area are not widely documented, related structures have shown promise. For instance, piperidinium-based ionic liquids have been developed as environmentally benign solvents and electrolytes. The structural framework of 1,4,6-trimethylpiperidin-2-ol could be modified to create novel chiral ligands for asymmetric catalysis.

The nitrogen atom can coordinate to metal centers, and the chiral environment provided by the substituted piperidine ring could induce stereoselectivity in metal-catalyzed reactions. Furthermore, the hydroxyl group offers a handle for immobilization onto solid supports, leading to the development of heterogeneous catalysts that are easily separable and recyclable. Recent research has highlighted the use of piperidine derivatives in the development of electrocatalysts for important chemical transformations.

Strategic Intermediate in the Synthesis of Other Heterocyclic Systems

Heterocyclic compounds are fundamental in many areas of chemistry. The 1,4,6-trimethylpiperidin-2-ol structure can be viewed as a strategic intermediate that can be transformed into other heterocyclic systems through ring-opening, ring-expansion, or rearrangement reactions.

For example, oxidation of the 2-hydroxyl group to a ketone followed by a Beckmann rearrangement of the corresponding oxime could provide access to substituted azepane (seven-membered ring) derivatives. Alternatively, ring-opening strategies could be employed to generate functionalized acyclic amino alcohols, which are themselves versatile building blocks for the synthesis of a wide array of other heterocyclic compounds. The synthesis of piperidines often involves the cyclization of such acyclic precursors.

Advanced Analytical Methodologies for the Characterization of 1,4,6 Trimethylpiperidin 2 Ol

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the initial characterization of 1,4,6-trimethylpiperidin-2-ol, providing an accurate mass measurement that facilitates the determination of its molecular formula. The expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimental value, typically within a few parts per million (ppm), to confirm the elemental composition of C₉H₂₀NO⁺.

Beyond molecular formula confirmation, mass spectrometry, particularly tandem mass spectrometry (MS/MS), offers profound insights into the compound's structure through fragmentation analysis. The fragmentation of 1,4,6-trimethylpiperidin-2-ol is expected to be directed by the locations of the hydroxyl group and the tertiary amine. Key fragmentation pathways for cyclic amino alcohols often involve alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to a heteroatom. libretexts.org

For 1,4,6-trimethylpiperidin-2-ol, several characteristic fragmentation patterns can be predicted:

Alpha-cleavage adjacent to the hydroxyl group: Cleavage of the C2-C3 bond would be a primary fragmentation pathway, leading to the formation of a resonance-stabilized acylium-type ion or an iminium ion.

Alpha-cleavage adjacent to the nitrogen atom: The N-methyl group and the bonds within the piperidine (B6355638) ring adjacent to the nitrogen are susceptible to cleavage. The loss of a methyl radical (•CH₃) from the nitrogen is a common fragmentation for N-methylated amines. miamioh.edu

Dehydration: The presence of a hydroxyl group makes the loss of a water molecule (H₂O) a probable fragmentation pathway, especially under certain ionization conditions. libretexts.org This would result in a fragment ion with a mass 18 Da less than the molecular ion.

Ring-opening and subsequent fragmentations: The piperidine ring can undergo cleavage, leading to a variety of smaller fragment ions that can help to piece together the substitution pattern of the molecule.

Table 1: Predicted High-Resolution Mass Spectrometry Data for 1,4,6-Trimethylpiperidin-2-ol

| Ion | Predicted m/z | Possible Fragmentation Pathway |

| [M+H]⁺ | 158.1545 | Protonated molecular ion |

| [M-H₂O+H]⁺ | 140.1439 | Loss of water |

| [M-CH₃+H]⁺ | 142.1388 | Loss of a methyl group |

Note: The predicted m/z values are based on theoretical calculations and may vary slightly from experimental results.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. For a molecule with the complexity of 1,4,6-trimethylpiperidin-2-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals and for determining the relative stereochemistry of the chiral centers.

¹H NMR spectroscopy will provide information on the number of different proton environments, their chemical shifts, signal integrations (proton count), and coupling patterns (J-coupling), which reveals connectivity between adjacent protons. Key expected signals would include:

A singlet for the N-methyl protons.

Doublets for the methyl groups at C4 and C6.

Multiplets for the methine protons at C2, C4, and C6.

A series of multiplets for the methylene (B1212753) protons of the piperidine ring.

A broad singlet for the hydroxyl proton, which may be exchangeable with D₂O.

¹³C NMR spectroscopy , often proton-decoupled, will show a single peak for each unique carbon atom. The chemical shifts of these signals are indicative of the carbon's local electronic environment. For instance, the carbon atom bonded to the hydroxyl group (C2) would appear at a lower field (higher ppm) compared to the other ring carbons. chemicalbook.com

Multidimensional NMR techniques are crucial for assembling the molecular structure:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. This allows for the tracing of the proton-proton connectivity network within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, enabling the assignment of the ¹³C spectrum based on the already assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as the N-methyl group to the piperidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This is critical for determining the relative stereochemistry of the substituents on the piperidine ring. For example, NOE correlations between the protons at C2, C4, and C6 can establish their cis or trans relationship.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 1,4,6-Trimethylpiperidin-2-ol

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H | 3.0 - 3.5 | 75 - 85 |

| C3-H₂ | 1.2 - 1.8 | 30 - 40 |

| C4-H | 1.5 - 2.0 | 35 - 45 |

| C4-CH₃ | 0.8 - 1.2 | 15 - 25 |

| C5-H₂ | 1.2 - 1.8 | 25 - 35 |

| C6-H | 2.5 - 3.0 | 55 - 65 |

| C6-CH₃ | 1.0 - 1.4 | 20 - 30 |

| N-CH₃ | 2.2 - 2.8 | 40 - 50 |

| OH | Variable | - |

Note: These are predicted chemical shift ranges based on data for similar substituted piperidines and are subject to solvent and conformational effects. chemicalbook.comchemicalbook.com

Chromatographic Separation Techniques for Purity Assessment and Enantiomeric Excess Determination (e.g., Chiral HPLC, GC)

Chromatographic techniques are fundamental for assessing the purity of 1,4,6-trimethylpiperidin-2-ol and for separating its various stereoisomers. Given the presence of three chiral centers (at C2, C4, and C6), the compound can exist as a mixture of up to eight stereoisomers (four pairs of enantiomers).

Purity Assessment: Standard gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods can be used to determine the chemical purity of a sample of 1,4,6-trimethylpiperidin-2-ol. By using a suitable column and detection method (e.g., flame ionization detector for GC, UV or mass spectrometry detector for HPLC), any impurities can be separated and quantified.

Enantiomeric Excess Determination: The separation of stereoisomers requires the use of a chiral environment. This is typically achieved using chiral stationary phases (CSPs) in either GC or HPLC.

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique for the separation of enantiomers and diastereomers. For a molecule like 1,4,6-trimethylpiperidin-2-ol, a polysaccharide-based chiral stationary phase (e.g., Chiralpak or Chiralcel) could be effective. researchgate.net The separation of all eight stereoisomers would be a significant challenge, but it is often possible to separate the diastereomeric pairs from each other and then, under different conditions or with a different chiral column, to resolve the enantiomers within each pair. The determination of the enantiomeric excess (ee) is crucial for understanding the stereoselectivity of a synthesis.

Chiral Gas Chromatography (GC): Chiral GC can also be employed for the separation of volatile chiral compounds. Often, derivatization of the analyte is necessary to improve its volatility and to enhance the chiral recognition on the stationary phase. For 1,4,6-trimethylpiperidin-2-ol, derivatization of the hydroxyl group could be beneficial.

The choice of the specific chiral column and the mobile phase (for HPLC) or temperature program (for GC) is critical and often requires empirical optimization to achieve baseline separation of all stereoisomers.

Table 3: Representative Chromatographic Conditions for Chiral Analysis

| Technique | Column Type | Typical Mobile Phase / Carrier Gas | Detector |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak AD-H) | Hexane/Isopropanol with a basic additive | UV/MS |

| Chiral GC | Cyclodextrin-based | Helium | FID/MS |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹). For 1,4,6-trimethylpiperidin-2-ol, characteristic IR absorption bands are expected for:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group. The broadness is due to hydrogen bonding.

C-H stretch: Sharp bands in the region of 2800-3000 cm⁻¹ correspond to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

C-O stretch: A strong band in the region of 1000-1200 cm⁻¹ is expected for the C-O single bond of the secondary alcohol.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. A key advantage of Raman spectroscopy is that water is a weak Raman scatterer, making it suitable for the analysis of aqueous samples. While many vibrational modes are active in both IR and Raman, some may be stronger or exclusively active in one technique due to the different selection rules (dipole moment change for IR, polarizability change for Raman). The Raman spectrum of 1,4,6-trimethylpiperidin-2-ol would also show characteristic bands for the C-H, C-C, and C-N vibrations, providing a comprehensive vibrational fingerprint of the molecule. nih.govchemicalbook.com

Conformational insights can be gained by analyzing the vibrational spectra, as different conformers (e.g., chair with axial or equatorial substituents) can exhibit slightly different vibrational frequencies. nih.gov

Table 4: Expected Vibrational Frequencies for 1,4,6-Trimethylpiperidin-2-ol

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| O-H stretch | 3200-3600 (broad) | Weak |

| C-H stretch (aliphatic) | 2850-2960 (sharp) | Strong |

| C-O stretch | 1050-1150 (strong) | Medium |

| C-N stretch | 1000-1250 (medium) | Medium |

| Piperidine ring vibrations | 800-1200 | Medium to Strong |

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to study chiral molecules. It measures the differential absorption of left and right circularly polarized light. A non-racemic sample of a chiral molecule will produce a CD spectrum, which is a plot of this differential absorption versus wavelength.

For 1,4,6-trimethylpiperidin-2-ol, which has multiple chiral centers, each enantiomer will produce a CD spectrum that is a mirror image of its corresponding enantiomer. This makes CD spectroscopy an excellent tool for:

Confirming the presence of chirality: A non-zero CD spectrum confirms that the sample is optically active.

Distinguishing between enantiomers: The sign of the Cotton effect (the peak in the CD spectrum) can be used to distinguish between enantiomers.

Determining absolute configuration: By comparing the experimental CD spectrum with theoretically calculated spectra for different stereoisomers, it is often possible to assign the absolute configuration (R/S) of the chiral centers.

Studying conformational changes: The CD spectrum is sensitive to the conformation of the molecule, and changes in the spectrum can indicate conformational equilibria or changes induced by the environment (e.g., solvent, temperature).

The chromophores in 1,4,6-trimethylpiperidin-2-ol that would give rise to a CD signal are the n → σ* transitions of the nitrogen and oxygen atoms. While these transitions are often weak, they can provide valuable stereochemical information.

Future Research Directions and Unaddressed Challenges in 1,4,6 Trimethylpiperidin 2 Ol Chemistry

Development of Highly Stereoselective and Sustainable Synthetic Routes

A primary challenge in the study of 1,4,6-trimethylpiperidin-2-ol is the precise control over its multiple stereocenters. Future research must focus on developing synthetic routes that are not only high-yielding but also highly stereoselective and environmentally sustainable.

Current advanced methods for synthesizing substituted piperidines often rely on the hydrogenation of pyridine (B92270) precursors, but this can present challenges in achieving specific substitution patterns and stereochemistries. nih.gov More promising avenues for exploration include catalyst-controlled methodologies. For instance, rhodium- and palladium-catalyzed reactions have shown great promise in the site-selective and stereoselective functionalization of piperidine (B6355638) rings. nih.govresearchgate.net A key goal would be to adapt these systems for the specific topology of 1,4,6-trimethylpiperidin-2-ol.

Biocatalysis offers a particularly sustainable and highly selective alternative. The use of enzymes such as transaminases could enable the asymmetric synthesis of the piperidine core from ω-chloroketone precursors, followed by cyclization. acs.org This approach could provide access to specific enantiomers of the target molecule with high purity. acs.org Furthermore, one-pot multi-component reactions, which form multiple bonds and stereocenters in a single operation, represent a highly efficient and green strategy that could be tailored for this specific compound. nih.govgrowingscience.com

Table 1: Potential Stereoselective Synthetic Strategies for 1,4,6-Trimethylpiperidin-2-ol

| Synthetic Approach | Potential Catalyst/Reagent | Key Advantages | Relevant Findings for Piperidines |

| Asymmetric Hydrogenation | Chiral Rhodium or Iridium Complexes | High atom economy, potential for high enantioselectivity. nih.gov | Diastereoselective reduction of substituted pyridines has been achieved with boron ions and hydrosilanes. nih.gov |

| C-H Functionalization | Dirhodium Catalysts (e.g., Rh₂(R-TCPTAD)₄) | Direct installation of functional groups on a pre-formed ring, site-selectivity. researchgate.net | Catalyst and protecting group choice can direct functionalization to the C2, C3, or C4 positions. nih.govresearchgate.net |

| Biocatalytic Cyclization | Transaminases (TAs) | High stereoselectivity (>99% ee), mild reaction conditions, environmentally benign. acs.org | TAs have been used to synthesize 2-substituted pyrrolidines and piperidines from ω-chloroketones. acs.org |

| Multi-Component Reaction | Organocatalysts or Lewis Acids (e.g., ZrOCl₂·8H₂O) | High bond-forming efficiency, operational simplicity, rapid assembly of complex structures. growingscience.com | Pseudo-five-component synthesis has been used to create poly-substituted piperidinols. nih.gov |

Exploration of Novel Reactivity and Unprecedented Transformations

The reactivity of 1,4,6-trimethylpiperidin-2-ol is largely unexplored. The interplay between the hydroxyl group, the tertiary amine, and the methyl substituents could lead to novel and unprecedented chemical transformations. Research should focus on leveraging this unique structure to discover new reactions.

One area of interest is the selective functionalization of the piperidine ring's C-H bonds. While electronically activated positions adjacent to the nitrogen (C2 and C6) are typical sites for functionalization, the steric hindrance from the methyl groups in 1,4,6-trimethylpiperidin-2-ol might alter this reactivity, potentially enabling functionalization at the less-activated C3 or C4 positions. nih.gov Another avenue involves transformations of the piperidin-2-ol moiety itself. For example, the aza-Achmatowicz oxidation of related furyl sulfonamides yields 2H-pyridinones, which are versatile intermediates for further diversification. nih.gov Investigating analogous oxidative ring-opening or rearrangement reactions for 1,4,6-trimethylpiperidin-2-ol could unlock new synthetic pathways.